molecular formula C13H13N3 B3334201 1-Naphthylamine, N-(2-imidazolin-2-YL)- CAS No. 4751-46-6

1-Naphthylamine, N-(2-imidazolin-2-YL)-

Cat. No.: B3334201
CAS No.: 4751-46-6
M. Wt: 211.26 g/mol
InChI Key: CVSIGGCDCSNCSY-UHFFFAOYSA-N
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Description

1-Naphthylamine, N-(2-imidazolin-2-YL)- is a chemical compound that has garnered attention due to its unique structure and diverse applications. This compound features a naphthylamine moiety linked to an imidazoline ring, which imparts distinct chemical and physical properties. It is used in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-Naphthylamine, N-(2-imidazolin-2-YL)- typically involves the reaction of 1-naphthylamine with an imidazoline derivative. One common method includes the condensation of 1-naphthylamine with ethylenediamine in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is carried out under mild conditions, often using solvents like ethanol or water . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Naphthylamine, N-(2-imidazolin-2-YL)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can convert the imidazoline ring to imidazole or other derivatives.

    Substitution: The naphthylamine moiety can undergo electrophilic substitution reactions, such as nitration or sulfonation, to form substituted derivatives.

Major products formed from these reactions include imidazole derivatives and substituted naphthylamine compounds.

Scientific Research Applications

1-Naphthylamine, N-(2-imidazolin-2-YL)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthylamine, N-(2-imidazolin-2-YL)- involves its interaction with specific molecular targets and pathways. The imidazoline ring is known to interact with imidazoline receptors, which are involved in various physiological processes. This interaction can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-Naphthylamine, N-(2-imidazolin-2-YL)- can be compared with other imidazoline derivatives, such as:

The uniqueness of 1-Naphthylamine, N-(2-imidazolin-2-YL)- lies in its naphthylamine moiety, which imparts distinct chemical and biological properties compared to other imidazoline derivatives.

Properties

IUPAC Name

N-naphthalen-1-yl-4,5-dihydro-1H-imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13/h1-7H,8-9H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSIGGCDCSNCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197170
Record name 1-Naphthylamine, N-(2-imidazolin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4751-46-6
Record name 1-Naphthylamine, N-(2-imidazolin-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004751466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthylamine, N-(2-imidazolin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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